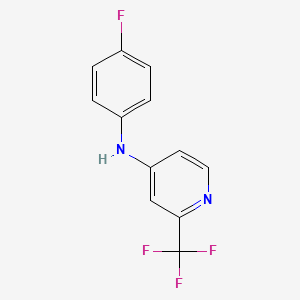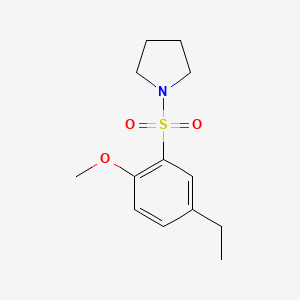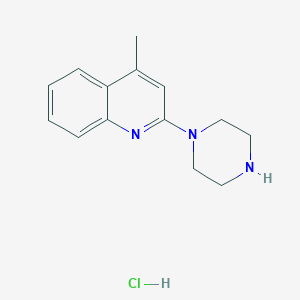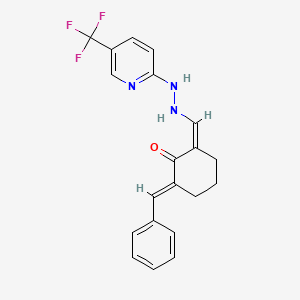
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.
Mechanism of Action
Target of Action
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate is a derivative of the quinoline class of compounds . Quinoline derivatives have been reported to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities . .
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some quinoline derivatives have been reported to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
Quinoline derivatives have been known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Quinoline derivatives have been known to have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline.
Nitration and Reduction: The 8-methoxyquinoline undergoes nitration followed by reduction to yield 8-methoxy-4-aminoquinoline.
Methylation: The amino group is then methylated to form 8-methoxy-4-(methylamino)quinoline.
Esterification: Finally, the carboxylation of the quinoline ring and subsequent esterification with ethanol produces this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are explored to make the process more efficient and environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylamino groups.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Products include quinoline N-oxides and carboxylic acids.
Reduction: Dihydroquinoline derivatives are formed.
Substitution: Various substituted quinoline derivatives are produced.
Scientific Research Applications
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antimalarial drugs and other therapeutic agents.
Biological Studies: The compound is used in studies investigating the biological activities of quinoline derivatives, including their antimicrobial and anticancer properties.
Chemical Synthesis: It is utilized as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound finds use in the development of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives:
Similar Compounds: Quinine, Chloroquine, and Mefloquine are well-known quinoline derivatives with antimalarial properties.
Uniqueness: Unlike some other quinoline derivatives, this compound has a unique combination of functional groups that contribute to its specific biological activities and synthetic utility.
Comparison: While Quinine and Chloroquine are primarily used as antimalarial agents, this compound is more versatile, serving as an intermediate in the synthesis of various therapeutic agents and having broader applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)10-8-16-13-9(12(10)15-2)6-5-7-11(13)18-3/h5-8H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJOAUGPZDHFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-N-(4-ethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957512.png)

![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide](/img/structure/B2957515.png)



![(2E)-N-(4-chloroanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2957523.png)


![tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B2957527.png)

![rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans](/img/structure/B2957530.png)


